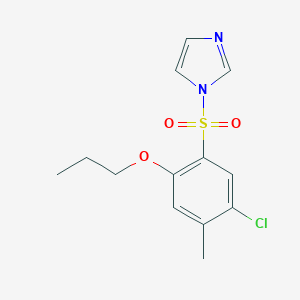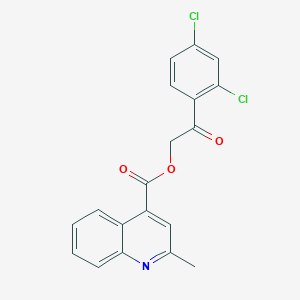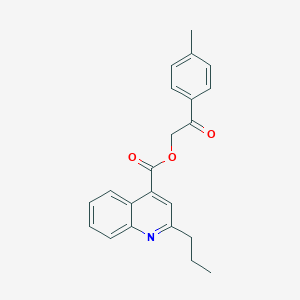![molecular formula C17H20N2O5S B497806 1-(2-Furoyl)-4-[(4-méthoxy-3-méthylphényl)sulfonyl]pipérazine CAS No. 915926-16-8](/img/structure/B497806.png)
1-(2-Furoyl)-4-[(4-méthoxy-3-méthylphényl)sulfonyl]pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, also known as FMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research studies.
Mécanisme D'action
The mechanism of action of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves the inhibition of the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain. By inhibiting this receptor, 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can modulate the activity of various neurotransmitters, leading to its potent effects on the nervous system.
Biochemical and Physiological Effects:
1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant properties. These effects make 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine a promising candidate for use in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine in lab experiments is its potent inhibitory effects on the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, including the development of new drugs based on its structure, the exploration of its potential for use in the treatment of various neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine.
Méthodes De Synthèse
The synthesis of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of potassium carbonate. This reaction results in the formation of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
Activation de la réponse aux auxines
Certaines composés de pipérazine ont été trouvés pour activer une réponse aux auxines dans les plantes, affectant le développement des racines et le gravitropisme .
Agents antidiabétiques
Les hybrides chalcone-sulfonyl pipérazine ont été étudiés comme des inhibiteurs potentiels contre l'alpha-glucosidase et l'alpha-amylase, qui sont des enzymes pertinentes dans le traitement du diabète .
Propriétés
IUPAC Name |
furan-2-yl-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-12-14(5-6-15(13)23-2)25(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYHNXRRUKPZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B497723.png)
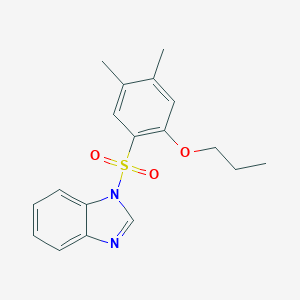


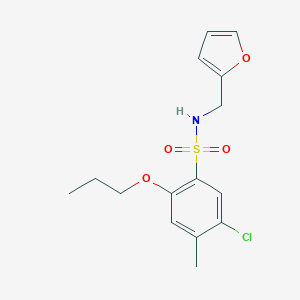
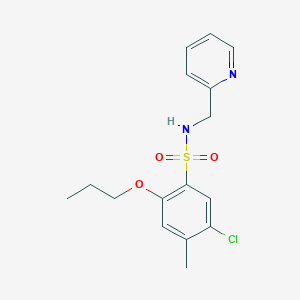

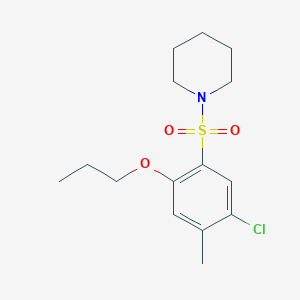
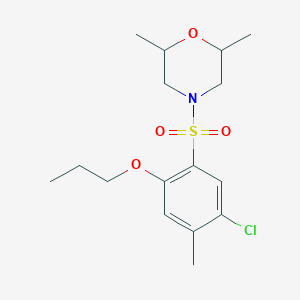
![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)
